1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl-
Description
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a bromine atom at the 3-position and a propyl group at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Structure
3D Structure
Properties
Molecular Formula |
C10H11BrN2 |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H11BrN2/c1-2-4-8-9(11)7-5-3-6-12-10(7)13-8/h3,5-6H,2,4H2,1H3,(H,12,13) |
InChI Key |
RILLWWSONAFBGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(N1)N=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 1H-Pyrrolo[2,3-b]pyridine
Reagents : The bromination typically employs brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in an organic solvent like dichloromethane or chloroform.
Conditions : The reaction is conducted at temperatures ranging from 0 °C to room temperature for a duration of approximately 10 minutes to several hours.
Mechanism : The bromine atom is introduced at the 3-position of the pyrrolo[2,3-b]pyridine framework through an electrophilic aromatic substitution mechanism.
Propylation Step
Reagents : The introduction of the propyl group can be achieved using propyl halides (e.g., propyl iodide or bromide) under basic conditions.
Conditions : This step usually requires a base such as potassium carbonate and is performed in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Mechanism : The reaction proceeds via nucleophilic substitution where the base facilitates the departure of the halide ion, allowing the propyl group to bond with the nitrogen atom of the pyrrole ring.
Alternative Synthetic Routes
Other synthetic routes may involve:
Suzuki Coupling : Utilizing palladium-catalyzed cross-coupling reactions to introduce aryl groups into the structure. This method can be adapted for synthesizing derivatives with varied substituents.
Cyclization Reactions : Starting from suitable precursors that contain both pyrrole and pyridine functionalities can lead to more complex derivatives through cyclization under acidic or basic conditions.
Summary of Preparation Methods
| Method | Key Reagents | Conditions | Product Yield |
|---|---|---|---|
| Bromination | NBS, Br₂ | 0 °C to RT, 10 min - several h | Moderate |
| Propylation | Propyl halides | Base (K₂CO₃), DMF/DMSO | High |
| Suzuki Coupling | Phenylboronic acid, Pd catalyst | Varies | Variable |
| Cyclization | Pyrrole/pyridine precursors | Acidic/basic conditions | Variable |
The compound's unique structure allows it to undergo various chemical reactions, making it versatile for further modifications:
Substitution Reactions : The bromine atom can be replaced with nucleophiles such as amines or thiols.
Oxidation and Reduction : It can be oxidized to form N-oxides or reduced to remove the bromine atom.
Biological Activity : Research indicates that derivatives of this compound may act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression.
The preparation methods for 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl-, primarily focus on bromination followed by propylation. These methods have been optimized for yield and purity through various synthetic strategies. Ongoing research into its biological applications highlights its potential as a therapeutic agent in medicinal chemistry.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to remove the bromine atom.
Coupling Reactions: The bromine atom can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck coupling to form carbon-carbon bonds with aryl or vinyl groups.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- serves as a critical scaffold for developing inhibitors targeting various enzymes and receptors. Notably:
- Fibroblast Growth Factor Receptors (FGFRs): Research indicates that derivatives of this compound can inhibit FGFRs, which are implicated in tumor growth and progression. For instance, a study found that certain derivatives exhibited potent inhibitory activity against FGFRs with IC50 values as low as 7 nM, demonstrating their potential as anticancer agents .
- Phosphodiesterase Inhibitors: Compounds derived from this scaffold have shown promise as selective phosphodiesterase type 4B inhibitors, which are relevant in treating inflammatory diseases. One derivative demonstrated significant inhibition of TNF-α release from macrophages exposed to inflammatory stimuli .
Biological Research Applications
The compound is extensively studied for its biological effects, particularly in cancer research:
- Cell Proliferation and Apoptosis: Studies have shown that this compound can modulate cellular pathways involved in proliferation and apoptosis. For example, specific derivatives were found to inhibit breast cancer cell migration and invasion while inducing apoptosis .
- Chemical Biology Probes: The compound serves as a valuable probe for investigating structure-activity relationships within pyrrolopyridine derivatives. This research helps elucidate interactions with biological targets, enhancing understanding of their mechanisms of action .
Organic Synthesis Applications
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- is also utilized as a building block in organic synthesis:
- Substitution Reactions: The bromine atom allows for various nucleophilic substitution reactions, enabling the synthesis of more complex molecules. Common reagents include amines and thiols under specific reaction conditions .
- Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions (e.g., Suzuki or Heck coupling), facilitating the formation of carbon-carbon bonds essential for creating intricate organic compounds .
Comparison with Related Compounds
| Compound Name | Key Features | Applications |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Lacks bromine and propyl groups | Less specificity in biological activity |
| 3-Bromo-1H-pyrrolo[2,3-b]pyridine | Similar structure but different substituents | Used in drug discovery targeting neurological disorders |
| 1H-Pyrazolo[3,4-b]pyridine | Different biological activities | Potential applications in various therapeutic areas |
Case Studies
- Inhibition of FGFRs:
- PDE4B Inhibition:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine: Lacks the bromine and propyl substituents, making it less specific in its biological activity.
3-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar but lacks the propyl group, which may affect its binding affinity and selectivity.
1H-Pyrazolo[3,4-b]pyridine: A related scaffold with different biological activities and applications.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.
- Molecular Formula : C₁₁H₁₃BrN₂
- Molecular Weight : 239.11 g/mol
- Structure : The compound features a bromine atom at the 3-position and a propyl group at the 2-position of the pyrrole ring, contributing to its unique chemical properties.
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- functions primarily as an FGFR inhibitor. It binds to the ATP-binding site of FGFRs, preventing phosphorylation and activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt. This inhibition is crucial for modulating cell proliferation, migration, and apoptosis in cancer cells .
Anticancer Activity
Research indicates that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. A study found that a closely related derivative (compound 4h) showed potent inhibitory activity against FGFR1–4 with IC50 values ranging from 7 to 712 nM. In vitro studies demonstrated that this compound inhibited proliferation and induced apoptosis in breast cancer cell lines (4T1 cells) and significantly reduced cell migration and invasion .
TNIK Inhibition
In addition to FGFR inhibition, the pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK (TRAF2 and NCK-interacting kinase). Various derivatives demonstrated IC50 values lower than 1 nM for TNIK inhibition. This finding suggests new therapeutic avenues for targeting TNIK in cancer treatment .
Case Studies
| Study | Compound | Target | IC50 Values | Observations |
|---|---|---|---|---|
| Study A | Compound 4h | FGFR1 | 7 nM | Induces apoptosis in breast cancer cells |
| Study A | Compound 4h | FGFR2 | 9 nM | Inhibits cell migration |
| Study B | Compound X | TNIK | <1 nM | High inhibition of IL-2 secretion |
Structure-Activity Relationship (SAR)
The structure of 1H-Pyrrolo[2,3-b]pyridine derivatives can be modified to enhance biological activity. For instance:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For bromination, electrophilic substitution using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 20–25°C achieves regioselectivity at the 3-position . Alkylation of the pyrrolopyridine core with propyl groups often employs NaH as a base and methyl/alkyl halides in THF at 0°C to room temperature . Yield optimization requires controlled stoichiometry (e.g., 1.2–1.5 eq alkylating agent) and inert atmospheres to prevent side reactions like over-alkylation. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradients) .
Q. How is structural characterization of 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine performed?
- Methodological Answer :
- 1H/13C NMR : Key signals include the propyl chain (δ ~0.9–1.6 ppm for CH3 and CH2) and aromatic protons (δ 6.8–8.2 ppm for pyrrolopyridine). Coupling constants (e.g., J = 2–3 Hz) confirm substitution patterns .
- HRMS : Exact mass analysis (e.g., [M+H]+) validates molecular formula and bromine isotopic patterns .
- X-ray crystallography : Resolves regiochemistry and steric effects of the propyl group .
Q. What are the typical purification challenges for this compound, and how are they addressed?
- Methodological Answer : Common impurities include unreacted starting materials (e.g., unalkylated pyrrolopyridine) and brominated byproducts. Techniques:
- Liquid-liquid extraction : Separates polar vs. non-polar impurities (e.g., using H2O/EtOAC) .
- Recrystallization : Solvent pairs like EtOH/H2O improve crystalline purity .
- HPLC : Resolves closely related analogs (e.g., 3,5-dibromo derivatives) with C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How does the bromo-propyl substitution pattern influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The 3-bromo group acts as a directing site for Suzuki-Miyaura couplings. For example, Pd(PPh3)4 with 3,4-dimethoxyphenylboronic acid in dioxane/H2O at 105°C selectively functionalizes the 5-position due to steric hindrance from the 2-propyl group . Competing pathways (e.g., Sonogashira vs. Buchwald-Hartwig) are mitigated by optimizing ligands (e.g., XPhos for aminations) and temperature .
Q. What strategies resolve contradictions in SAR studies for kinase inhibition involving this scaffold?
- Methodological Answer : Discrepancies in activity data often arise from off-target binding or solubility issues. Solutions include:
- Cellular assays : Compare enzymatic vs. cell-based IC50 values to identify membrane permeability limitations .
- Proteomic profiling : Mass spectrometry identifies off-target kinases (e.g., FLT3 vs. JAK2) .
- Co-crystallography : Resolve binding modes of 3-bromo-2-propyl derivatives with kinase ATP pockets to guide rational modifications .
Q. How can computational methods predict the impact of 2-propyl substitution on π-π stacking in protein binding?
- Methodological Answer :
- Docking studies (AutoDock Vina) : Parameterize the propyl group’s van der Waals radius to assess steric clashes in hydrophobic pockets .
- MD simulations (GROMACS) : Evaluate conformational stability of the ligand-protein complex over 100-ns trajectories .
- QSAR models : Correlate logP values of propyl derivatives with experimental binding affinities to refine substituent design .
Q. What advanced analytical techniques detect trace impurities in 3-bromo-2-propyl derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
